(3S)-3-amino-N-methylpentanamide
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Overview
Description
(3S)-3-amino-N-methylpentanamide is an organic compound with the molecular formula C6H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-N-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopentanoic acid and methylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 3-aminopentanoic acid is reacted with methylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-N-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the amide group may yield primary or secondary amines.
Scientific Research Applications
(3S)-3-amino-N-methylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-N-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-N-methylpentanamide: The enantiomer of (3S)-3-amino-N-methylpentanamide, with a different three-dimensional arrangement.
3-amino-N-methylbutanamide: A structurally similar compound with one less carbon in the backbone.
N-methyl-3-aminopentanamide: A positional isomer with the methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2276843-05-9 |
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Molecular Formula |
C6H14N2O |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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